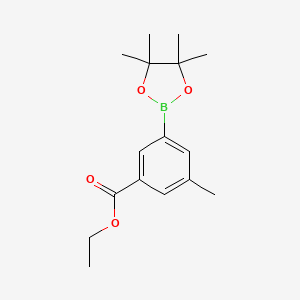
2-(5-氯-2-噻吩基)-6-乙基喹啉-4-甲酰氯
描述
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It also contains a thiophene ring, which is a sulfur-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would likely include a quinoline ring, a thiophene ring, and a carbonyl chloride group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl chloride group, which is typically very reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a carbonyl chloride group are typically polar and may be reactive .科学研究应用
合成与表征
- 新型衍生物的合成:该化合物被用作合成各种新型衍生物的前体。例如,纳瓦贝和马尔齐耶 (2015 年) 展示了新型 4-氧代-1, 4-二氢喹啉-3-甲酰胺衍生物的合成和表征,突出了喹啉衍生物在化学合成中的多功能性 (纳瓦贝和马尔齐耶,2015 年)。
分析化学
- 荧光衍生化试剂:相关化合物 6-甲氧基-2-甲磺酰基喹啉-4-甲酰氯已被确定为高效液相色谱中醇类的高灵敏度荧光衍生化试剂,如吉田、森山和谷口 (1992 年) 所探讨的 (吉田、森山和谷口,1992 年)。
有机化学
- 氯化和衍生物形成:Cziáky (1991 年) 研究了 2-氯喹啉-3-甲醛的氯化,导致形成 2-氯喹啉-3-甲酰氯,这与所讨论的化合物类似。这项研究强调了此类化合物在氯化喹啉衍生物合成中的重要性 (Cziáky,1991 年)。
催化与化学反应
- 催化应用:尹等人(2006 年)合成了一个手性 C2 对称 NCN 配体,其在结构上与喹啉衍生物相关。该配体用于催化不对称醛醇和甲硅烷基化反应,展示了喹啉衍生物在不对称催化中的潜在应用 (尹等人,2006 年)。
药物化学
- 抗菌剂合成:哈利勒等人(2000 年)探索了 5-羰基-(4-氨基-3-氰基噻吩-2-硫代-5-基)-8-羟基喹啉作为一种潜在抗菌剂的合成。这项研究突出了喹啉衍生物在开发新型抗菌化合物中的潜力 (哈利勒、扬尼、加伯和阿卜杜勒-穆赫森,2000 年)。
安全和危害
未来方向
属性
IUPAC Name |
2-(5-chlorothiophen-2-yl)-6-ethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NOS/c1-2-9-3-4-12-10(7-9)11(16(18)20)8-13(19-12)14-5-6-15(17)21-14/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFHTORNLNVNRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701187337 | |
| Record name | 2-(5-Chloro-2-thienyl)-6-ethyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701187337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-thienyl)-6-ethylquinoline-4-carbonyl chloride | |
CAS RN |
1160257-20-4 | |
| Record name | 2-(5-Chloro-2-thienyl)-6-ethyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Chloro-2-thienyl)-6-ethyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701187337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















